

# Animal Models for Testing CC-122 Efficacy: Application Notes and Protocols

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## Compound of Interest

Compound Name: PF-122

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## Introduction

CC-122 (Avadomide) is a novel pleiotropic pathway modifier agent that binds to the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in both direct anti-proliferative and apoptotic effects in cancer cells and a potent immunomodulatory response, making CC-122 a promising therapeutic agent for hematological malignancies and solid tumors.[1][3]

These application notes provide detailed protocols for utilizing xenograft and syngeneic mouse models to evaluate the in vivo efficacy of CC-122. The protocols are designed to be comprehensive and reproducible for preclinical research and drug development.

## Mechanism of Action of CC-122

CC-122 exerts its anti-tumor effects through a dual mechanism: direct cell-autonomous activity and immunomodulation.

- **Direct Anti-Tumor Effects:** In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of

interferon-stimulated genes (ISGs), resulting in apoptosis.[4]

- Immunomodulatory Effects: In T-cells, the degradation of Ikaros and Aiolos, which act as repressors of IL-2 expression, leads to increased IL-2 secretion and T-cell co-stimulation.[2] This enhances the anti-tumor immune response.

**Caption:** CC-122 Mechanism of Action.

## Animal Models for Efficacy Testing

The choice of animal model is critical for evaluating the efficacy of CC-122 and depends on the specific research question.

- Xenograft Models: These models utilize immunodeficient mice (e.g., SCID, NOD/SCID, or nude mice) engrafted with human cancer cell lines or patient-derived tumors.[5][6] They are particularly useful for assessing the direct, cell-autonomous anti-tumor activity of CC-122.
- Syngeneic Models: These models involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background (e.g., BALB/c or C57BL/6).[7] They are essential for evaluating the immunomodulatory effects of CC-122, as they possess a fully functional immune system.[7]

## Experimental Protocols

The following are detailed protocols for establishing xenograft and syngeneic tumor models to test the efficacy of CC-122.

### Xenograft Model Protocol: Diffuse Large B-cell Lymphoma (DLBCL)

This protocol is adapted from studies using OCI-LY10 and WSU-DLCL2 DLBCL cell lines.[8]

#### 1. Materials:

- Cell Lines: OCI-LY10 (ABC subtype) or WSU-DLCL2 (GCB subtype) human DLBCL cells.
- Animals: 6-8 week old female CB-17 Severe Combined Immunodeficient (SCID) mice.

- Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), CC-122, vehicle control (e.g., 0.5% carboxymethylcellulose).

## 2. Cell Culture and Preparation:

- Culture DLBCL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Harvest cells during the exponential growth phase.
- Wash cells twice with sterile HBSS and resuspend in HBSS at a concentration of  $1 \times 10^8$  cells/mL.
- (Optional) Mix cell suspension 1:1 with Matrigel to enhance tumor engraftment.

## 3. Tumor Implantation:

- Anesthetize the SCID mice.
- Inject  $1 \times 10^7$  cells in a volume of 100  $\mu$ L subcutaneously into the right flank of each mouse.

## 4. Treatment Regimen:

- Monitor tumor growth by measuring tumor volume with calipers (Volume = (width<sup>2</sup> x length)/2).
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
- Administer CC-122 orally once daily at doses of 3 mg/kg and 30 mg/kg.[8]
- Administer the vehicle control to the control group following the same schedule.
- Continue treatment for 21 days or until the tumor volume in the control group reaches the predetermined endpoint.

## 5. Efficacy Evaluation:

- Measure tumor volume 2-3 times per week.
- Monitor body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ikaros and Aiolos degradation, and analysis of interferon-stimulated gene expression).

## Xenograft Model Protocol: Hepatocellular Carcinoma (HCC)

This protocol is based on studies using HAK-1A-J and FOCUS HCC cell lines.[\[9\]](#)

### 1. Materials:

- Cell Lines: HAK-1A-J or FOCUS human HCC cells.
- Animals: 5-6 week old male BALB/c nude mice.[\[9\]](#)
- Reagents: DMEM, FBS, Penicillin-Streptomycin, HBSS, CC-122, vehicle control.

### 2. Cell Culture and Preparation:

- Culture HCC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest and prepare cells as described in the DLBCL protocol, resuspending them at  $1 \times 10^8$  cells/mL in HBSS.

### 3. Tumor Implantation:

- Inject  $1 \times 10^7$  cells in a 100  $\mu$ L volume subcutaneously into the flank of each nude mouse.  
[\[9\]](#)

### 4. Treatment Regimen:

- Once palpable tumors are established (approximately 3-21 days post-injection), randomize mice into treatment groups.[\[9\]](#)

- Administer CC-122 orally once daily at a dose of 30 mg/kg.[9]
- Treat the control group with the vehicle.
- Continue treatment for 19-42 days.[9]

#### 5. Efficacy Evaluation:

- Monitor tumor volume and body weight as described in the DLBCL protocol.
- At the study endpoint, collect tumors for analysis of TCF-4 J isoform expression and its downstream target genes.[3]

## Syngeneic Model Protocol for Immunomodulatory Assessment

This protocol provides a general framework for evaluating the immunomodulatory effects of CC-122.

#### 1. Materials:

- Cell Lines: A20 murine lymphoma cell line (for a DLBCL model) or Hepa 1-6 murine hepatoma cell line (for an HCC model).
- Animals: 6-8 week old BALB/c mice (for A20 cells) or C57BL/6 mice (for Hepa 1-6 cells).
- Reagents: Appropriate culture medium, HBSS, CC-122, vehicle control.

#### 2. Cell Culture, Preparation, and Implantation:

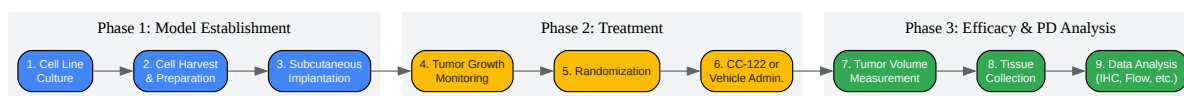
- Culture and prepare the selected murine cancer cell line as previously described.
- Inject  $1 \times 10^6$  cells subcutaneously into the flank of the corresponding immunocompetent mouse strain.

#### 3. Treatment Regimen:

- Once tumors are established, randomize mice and begin treatment with CC-122 (e.g., 30 mg/kg daily) and vehicle control.

#### 4. Efficacy and Immune Response Evaluation:

- Monitor tumor growth and body weight.
- At the end of the study, in addition to tumor collection, isolate spleens and tumor-infiltrating lymphocytes (TILs).
- Analyze immune cell populations (e.g., CD4+, CD8+ T-cells, regulatory T-cells, NK cells) in the spleen and tumor by flow cytometry.
- Measure cytokine levels (e.g., IL-2, IFN- $\gamma$ ) in the serum and from stimulated splenocytes by ELISA or multiplex assay.



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**Caption:** General Experimental Workflow.

## Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Efficacy of CC-122 in DLBCL Xenograft Models[8]

Cell Line (Subtype)	Mouse Strain	Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume Inhibition (%)	p-value
OCI-LY10 (ABC)	CB-17 SCID	CC-122	3	Significant	0.028
OCI-LY10 (ABC)	CB-17 SCID	CC-122	30	Significant	<0.001
WSU-DLCL2 (GCB)	CB-17 SCID	CC-122	30	Significant	<0.01

Table 2: Efficacy of CC-122 in HCC Xenograft Models[9]

Cell Line	Mouse Strain	Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume Inhibition (%)	p-value
HAK-1A-J	BALB/c Nude	CC-122	30	Significant	<0.05
FOCUS	BALB/c Nude	CC-122	30	Significant	<0.05

Table 3: Pharmacodynamic Effects of CC-122 in WSU-DLCL2 Xenografts[8]

Time Post-Dose	Mean Aiolos Reduction (%)	Mean Ikaros Reduction (%)
1 hour	64	30
6 hours	94	69
24 hours	20 (recovery)	34 (recovery)

## Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of CC-122 efficacy in relevant animal models of DLBCL and HCC. The use of both xenograft and syngeneic models will allow for a comprehensive assessment of both the direct anti-tumor and the immunomodulatory activities of CC-122, providing critical data to support its clinical development. Careful adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

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## References

- 1. Frontiers | Mouse Models of Germinal Center Derived B-Cell Lymphomas [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Drug, CC-122, Inhibits Tumor Growth in Hepatocellular Carcinoma through Downregulation of an Oncogenic TCF-4 Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous passage increases cell aggressiveness in a xenograft model of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach | MDPI [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A Novel Drug, CC-122, Inhibits Tumor Growth in Hepatocellular Carcinoma through Downregulation of an Oncogenic TCF-4 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
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